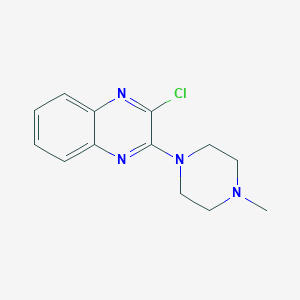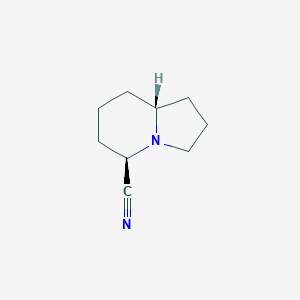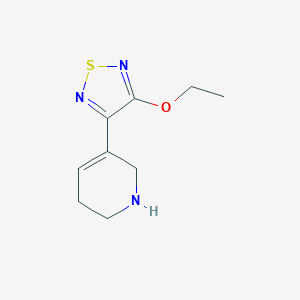
Pyridine, 3-(4-ethoxy-1,2,5-thiadiazol-3-yl)-1,2,5,6-tetrahydro-(9CI)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pyridine, 3-(4-ethoxy-1,2,5-thiadiazol-3-yl)-1,2,5,6-tetrahydro-(9CI) is a heterocyclic compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is a derivative of pyridine and contains a thiadiazole ring, which makes it unique and interesting for researchers.
Aplicaciones Científicas De Investigación
Pyridine, 3-(4-ethoxy-1,2,5-thiadiazol-3-yl)-1,2,5,6-tetrahydro-(9CI) has potential applications in various fields of scientific research. One of the primary areas of interest is medicinal chemistry, where this compound has shown promising results as an anticancer agent. Studies have shown that Pyridine, 3-(4-ethoxy-1,2,5-thiadiazol-3-yl)-1,2,5,6-tetrahydro-(9CI) inhibits the growth of cancer cells by inducing apoptosis and cell cycle arrest. Additionally, this compound has also shown potential as an antifungal and antibacterial agent.
Mecanismo De Acción
The mechanism of action of Pyridine, 3-(4-ethoxy-1,2,5-thiadiazol-3-yl)-1,2,5,6-tetrahydro-(9CI) is not fully understood. However, studies have suggested that this compound exerts its anticancer activity by inhibiting the activity of certain enzymes that are involved in cell growth and proliferation. Additionally, Pyridine, 3-(4-ethoxy-1,2,5-thiadiazol-3-yl)-1,2,5,6-tetrahydro-(9CI) has also been shown to induce apoptosis by activating caspase enzymes.
Efectos Bioquímicos Y Fisiológicos
Pyridine, 3-(4-ethoxy-1,2,5-thiadiazol-3-yl)-1,2,5,6-tetrahydro-(9CI) has been shown to have several biochemical and physiological effects. Studies have reported that this compound inhibits the growth of cancer cells by inducing apoptosis and cell cycle arrest. Additionally, Pyridine, 3-(4-ethoxy-1,2,5-thiadiazol-3-yl)-1,2,5,6-tetrahydro-(9CI) has also been shown to have antifungal and antibacterial activity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the primary advantages of Pyridine, 3-(4-ethoxy-1,2,5-thiadiazol-3-yl)-1,2,5,6-tetrahydro-(9CI) is its potential as an anticancer agent. This compound has shown promising results in preclinical studies, and it has the potential to be developed into a new cancer therapy. Additionally, Pyridine, 3-(4-ethoxy-1,2,5-thiadiazol-3-yl)-1,2,5,6-tetrahydro-(9CI) is relatively easy to synthesize, which makes it accessible to researchers.
One of the limitations of Pyridine, 3-(4-ethoxy-1,2,5-thiadiazol-3-yl)-1,2,5,6-tetrahydro-(9CI) is its lack of selectivity. This compound has been shown to inhibit the growth of both cancer and normal cells, which could lead to unwanted side effects in patients. Additionally, more research is needed to fully understand the mechanism of action of Pyridine, 3-(4-ethoxy-1,2,5-thiadiazol-3-yl)-1,2,5,6-tetrahydro-(9CI) and its potential side effects.
Direcciones Futuras
There are several future directions for research on Pyridine, 3-(4-ethoxy-1,2,5-thiadiazol-3-yl)-1,2,5,6-tetrahydro-(9CI). One area of interest is the development of more selective derivatives of this compound that can target cancer cells specifically. Additionally, more research is needed to fully understand the mechanism of action of Pyridine, 3-(4-ethoxy-1,2,5-thiadiazol-3-yl)-1,2,5,6-tetrahydro-(9CI) and its potential side effects. Finally, studies are needed to evaluate the in vivo efficacy of this compound and its potential as a new cancer therapy.
Conclusion:
Pyridine, 3-(4-ethoxy-1,2,5-thiadiazol-3-yl)-1,2,5,6-tetrahydro-(9CI) is a heterocyclic compound that has potential applications in various fields of scientific research. This compound has shown promising results as an anticancer, antifungal, and antibacterial agent. However, more research is needed to fully understand the mechanism of action of Pyridine, 3-(4-ethoxy-1,2,5-thiadiazol-3-yl)-1,2,5,6-tetrahydro-(9CI) and its potential side effects. Overall, Pyridine, 3-(4-ethoxy-1,2,5-thiadiazol-3-yl)-1,2,5,6-tetrahydro-(9CI) is an interesting compound that has the potential to be developed into a new cancer therapy.
Métodos De Síntesis
The synthesis of Pyridine, 3-(4-ethoxy-1,2,5-thiadiazol-3-yl)-1,2,5,6-tetrahydro-(9CI) involves the reaction of pyridine-3-carboxaldehyde with 4-ethoxy-1,2,5-thiadiazol-3-amine in the presence of a reducing agent. The reaction takes place under mild conditions and yields the desired product in good yield. This synthesis method has been reported in the literature, and it is a reliable and efficient way to produce Pyridine, 3-(4-ethoxy-1,2,5-thiadiazol-3-yl)-1,2,5,6-tetrahydro-(9CI).
Propiedades
Número CAS |
159059-10-6 |
|---|---|
Nombre del producto |
Pyridine, 3-(4-ethoxy-1,2,5-thiadiazol-3-yl)-1,2,5,6-tetrahydro-(9CI) |
Fórmula molecular |
C9H13N3OS |
Peso molecular |
211.29 g/mol |
Nombre IUPAC |
3-ethoxy-4-(1,2,3,6-tetrahydropyridin-5-yl)-1,2,5-thiadiazole |
InChI |
InChI=1S/C9H13N3OS/c1-2-13-9-8(11-14-12-9)7-4-3-5-10-6-7/h4,10H,2-3,5-6H2,1H3 |
Clave InChI |
WCJPIRVYBXBRCS-UHFFFAOYSA-N |
SMILES |
CCOC1=NSN=C1C2=CCCNC2 |
SMILES canónico |
CCOC1=NSN=C1C2=CCCNC2 |
Sinónimos |
Pyridine, 3-(4-ethoxy-1,2,5-thiadiazol-3-yl)-1,2,5,6-tetrahydro- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



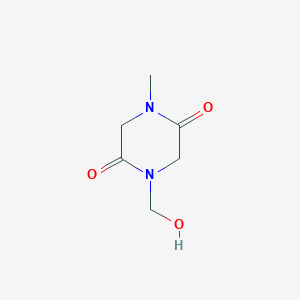
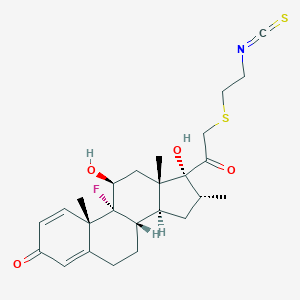
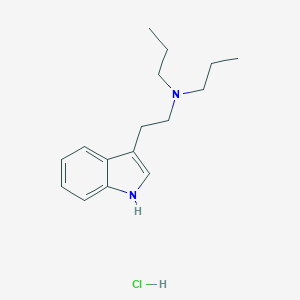
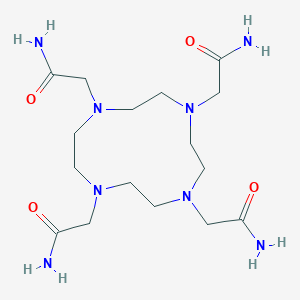
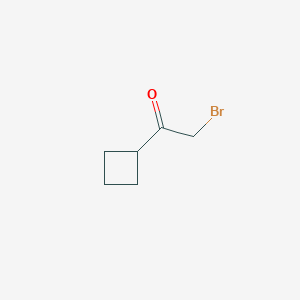
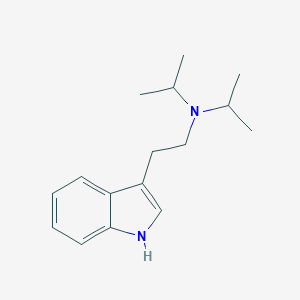
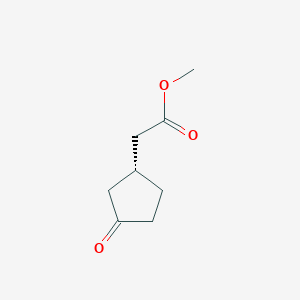
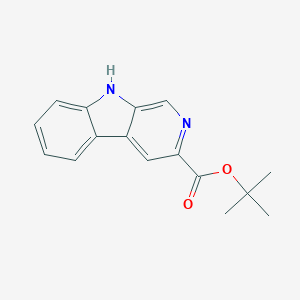
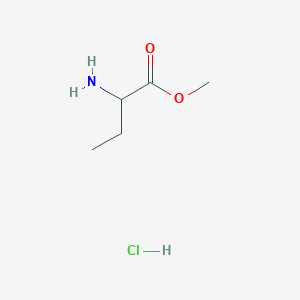
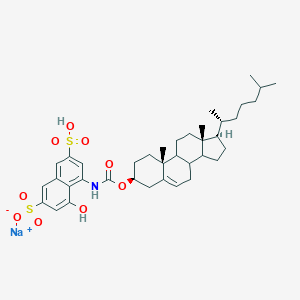
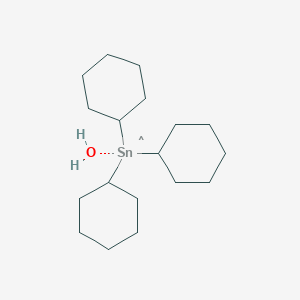
![Cyanamide, [2-(dimethylamino)-2-cyclopropen-1-ylidene]-(9CI)](/img/structure/B141807.png)
